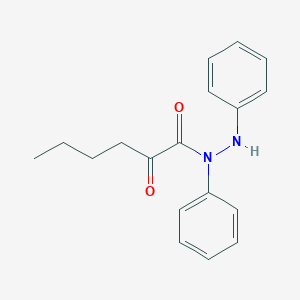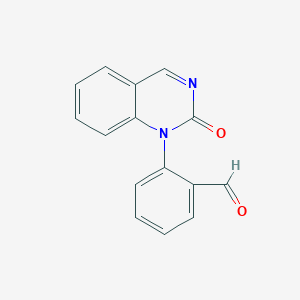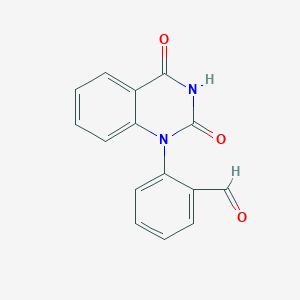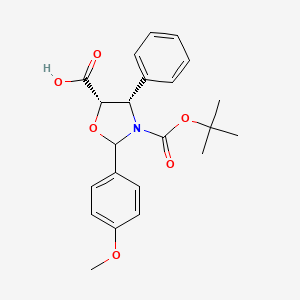
7-Sulfo-ursodeoxycholic Acid Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Sulfo-ursodeoxycholic Acid Disodium Salt is a sulfated derivative of ursodeoxycholic acid, a bile acid that is naturally present in the human body. This compound is known for its potential therapeutic applications, particularly in the treatment of liver diseases and gallstones. It is characterized by its molecular formula C24H38Na2O7S and a molecular weight of 516.60 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Sulfo-ursodeoxycholic Acid Disodium Salt typically involves the sulfonation of ursodeoxycholic acid. This process can be carried out using sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide. The reaction is usually conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process includes the sulfonation step followed by neutralization with sodium hydroxide to form the disodium salt .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The compound is relatively stable under reducing conditions.
Substitution: Sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonate group.
Major Products:
Oxidation: Oxidized derivatives of the bile acid.
Reduction: Reduced forms of the bile acid.
Substitution: Substituted bile acid derivatives.
Scientific Research Applications
7-Sulfo-ursodeoxycholic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential in treating liver diseases, gallstones, and inflammatory bowel diseases.
Industry: Utilized in the formulation of pharmaceuticals and as a biochemical reagent .
Mechanism of Action
The mechanism of action of 7-Sulfo-ursodeoxycholic Acid Disodium Salt involves its interaction with bile acids and cholesterol. It helps in reducing cholesterol absorption in the intestine and promotes the dissolution of cholesterol gallstones. The compound also exerts anti-inflammatory effects by modulating the immune response and protecting liver cells from bile acid-induced apoptosis .
Comparison with Similar Compounds
Ursodeoxycholic Acid: The parent compound, used for similar therapeutic purposes.
Chenodeoxycholic Acid: Another bile acid with similar properties but different hydroxylation pattern.
Tauro-ursodeoxycholic Acid: A taurine-conjugated form of ursodeoxycholic acid with enhanced solubility .
Uniqueness: 7-Sulfo-ursodeoxycholic Acid Disodium Salt is unique due to its sulfonate group, which imparts distinct chemical properties and enhances its solubility in water. This makes it particularly useful in certain pharmaceutical formulations and research applications .
Properties
CAS No. |
191286-16-5 |
|---|---|
Molecular Formula |
C₂₄H₃₈Na₂O₇S |
Molecular Weight |
516.6 |
Synonyms |
7-Hydroxy-3-(sulfooxy)-, Disodium Salt Cholan-24-oic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


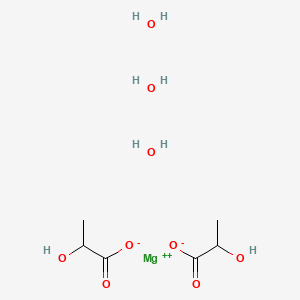
![[2-[(8S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1145718.png)
